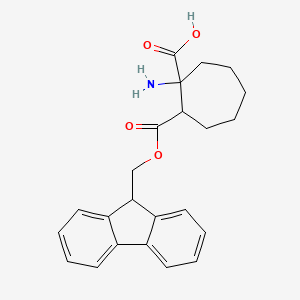
4-Ethenylbenzene-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethenylbenzene-1-thiol, also known as styrene thiol, is an organic compound that features both a vinyl group and a thiol group attached to a benzene ring. This compound is part of the thiol family, which is characterized by the presence of a sulfur-hydrogen (–SH) group. Thiols are known for their strong and often unpleasant odors. The presence of the vinyl group makes this compound a versatile compound in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethenylbenzene-1-thiol can be synthesized through several methods. One common approach involves the reaction of styrene with hydrogen sulfide in the presence of a catalyst. This reaction typically occurs under mild conditions and results in the formation of this compound.
Another method involves the thiol-ene reaction, a type of click chemistry that is highly efficient and versatile. In this reaction, a thiol group reacts with an alkene (in this case, styrene) under UV light or in the presence of a radical initiator to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where styrene and hydrogen sulfide are combined under controlled conditions. Catalysts such as transition metals may be used to enhance the reaction rate and yield. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-Ethenylbenzene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Ethylbenzene
Substitution: Various substituted benzene derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Ethenylbenzene-1-thiol primarily involves the reactivity of the thiol group. Thiols can form strong bonds with metals and other electrophiles, making them useful in various chemical processes. The vinyl group also allows for polymerization reactions, where the compound can form long chains or networks through radical-mediated processes .
Comparison with Similar Compounds
Similar Compounds
Benzyl mercaptan: Similar to 4-Ethenylbenzene-1-thiol but lacks the vinyl group.
Thiophenol: Contains a thiol group attached directly to a benzene ring without any additional substituents.
Ethylbenzene: Similar structure but lacks the thiol group.
Uniqueness
This compound is unique due to the presence of both a vinyl group and a thiol group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds. The vinyl group enables polymerization and addition reactions, while the thiol group provides nucleophilic and redox reactivity .
Properties
CAS No. |
45708-67-6 |
|---|---|
Molecular Formula |
C8H8S |
Molecular Weight |
136.22 g/mol |
IUPAC Name |
4-ethenylbenzenethiol |
InChI |
InChI=1S/C8H8S/c1-2-7-3-5-8(9)6-4-7/h2-6,9H,1H2 |
InChI Key |
KCCWFTFCEHVSTM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


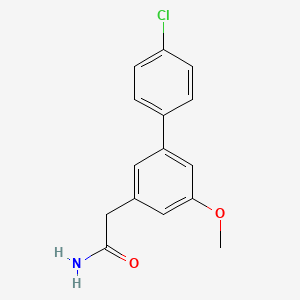
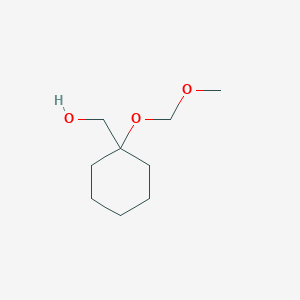
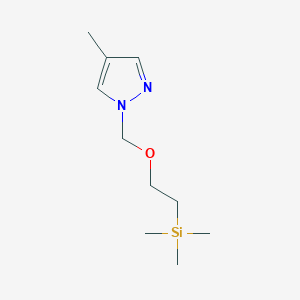
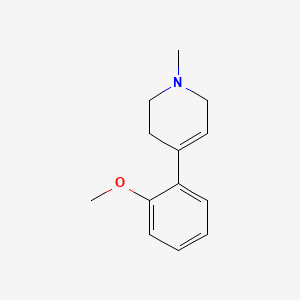
![Benzenesulfonamide, 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)azo]-N-(2-ethylhexyl)-](/img/structure/B13934272.png)
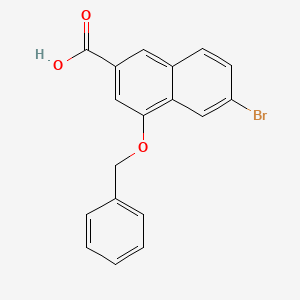
![4-Hydroxy-5-methoxy-3'-(phenylmethoxy)[1,1'-biphenyl]-3-carboxaldehyde](/img/structure/B13934287.png)
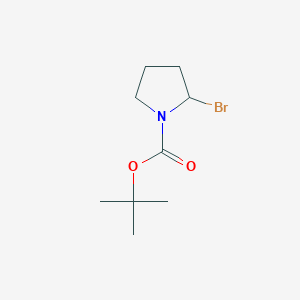

![3-Bromo-4-[(4-methoxyphenyl)methoxy]pyridine](/img/structure/B13934302.png)
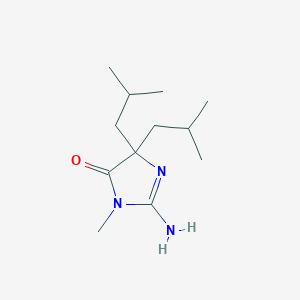
![2-[4-(1H-pyrazol-1-yl)phenyl]Cyclobutanone](/img/structure/B13934316.png)
